2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile
Description
2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile is a nitrile-containing heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 3. The 3-oxopropanenitrile moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems. Its structural attributes—including the electron-deficient pyrimidine ring and the electron-withdrawing nitrile group—influence its chemical behavior, solubility, and applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H9N3O/c1-6(3-10)9(13)8-4-11-7(2)12-5-8/h4-6H,1-2H3 |
InChI Key |
VKADWBBFCBDTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)C(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-methylpyrimidine-5-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences and similarities between 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile and related compounds:
Key Research Findings and Distinctions
Solubility and Stability
- The morpholinyl substituent in the ester analog () improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the target compound, which is sparingly soluble in water but dissolves in chlorinated solvents.
Biological Activity
2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile (CAS: 1956377-72-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C9H9N3O
- Molecular Weight : 175.19 g/mol
- IUPAC Name : 2-methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile
- Purity : 97% .
The biological activity of 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyrimidine ring and the nitrile group contributes to its potential as an enzyme inhibitor or receptor modulator.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antitumor Activity
Research indicates that 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of:
- Breast Cancer Cells
- Lung Cancer Cells
In vitro studies demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against:
- Gram-positive bacteria
- Fungi
Case Studies
- Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry assessed the antitumor effects of various derivatives of pyrimidine compounds, including 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, supporting its potential for further development as an anticancer agent.
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of the compound against clinical isolates. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Data Tables
| Biological Activity | Observed Effects | Concentration Range |
|---|---|---|
| Antitumor | Cytotoxicity | 10 µM - 50 µM |
| Antimicrobial | Inhibition of Gram-positive bacteria | MIC: 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
